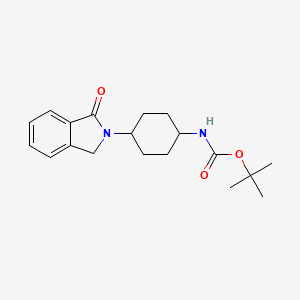
tert-Butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations. It has a unique reactivity pattern due to its crowded structure .
Synthesis Analysis
The tert-butyl group is involved in various chemical transformations. Its unique reactivity pattern is due to its crowded structure .Molecular Structure Analysis
The tert-butyl group is a simple hydrocarbon moiety. Its unique reactivity pattern is due to its crowded structure .Chemical Reactions Analysis
The tert-butyl group is involved in various chemical transformations. Its unique reactivity pattern is due to its crowded structure .Physical And Chemical Properties Analysis
The tert-butyl group’s unique reactivity pattern is due to its crowded structure. This reactivity pattern is relevant in nature and has implications in biosynthetic and biodegradation pathways .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Medicinal Chemistry
An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for a series of potent CCR2 antagonists, utilizes iodolactamization as a key step. This process allows for the synthesis of highly functionalized intermediates, underscoring the importance of tert-butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate derivatives in the development of therapeutic agents (Campbell et al., 2009).
Organic Synthesis and Click Chemistry
The tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative is used in click chemistry to produce a novel series of triazolylalanine derivatives, showcasing the compound's utility in creating diverse organic molecules. This synthesis involves selective alkylation and click reactions, demonstrating the versatility of tert-butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate derivatives in organic synthesis (Patil & Luzzio, 2017).
Material Science and Sensory Materials
In material science, derivatives of tert-butyl carbazole, including tert-butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate, have been utilized to construct strong blue emissive nanofibers. These fibers are capable of detecting volatile acid vapors, highlighting the potential of such compounds in the development of fluorescent sensory materials (Sun et al., 2015).
Catalysis and Environmental Applications
The tert-butyl group, common in medicinal chemistry and organic synthesis, has been evaluated for its physicochemical and pharmacokinetic properties. Alternatives to the tert-butyl group, such as pentafluorosulfanyl and trifluoromethyl substituents, have been explored to improve these properties in drug molecules, demonstrating the impact of tert-butyl derivatives on drug design and environmental chemistry (Westphal et al., 2015).
Biosynthesis and Drug Intermediates
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the synthesis of statins like atorvastatin and rosuvastatin, showcases the application of tert-butyl derivatives in biosynthesis. Carbonyl reductase from Rhodosporidium toruloides has been employed in the synthesis of such intermediates, illustrating the relevance of tert-butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate derivatives in pharmaceutical manufacturing (Liu et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[4-(3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)20-14-8-10-15(11-9-14)21-12-13-6-4-5-7-16(13)17(21)22/h4-7,14-15H,8-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCICCEBBFOBEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)
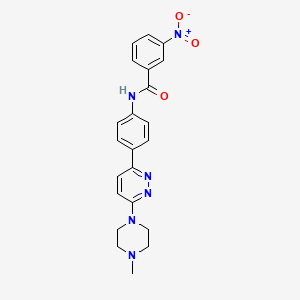


![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)
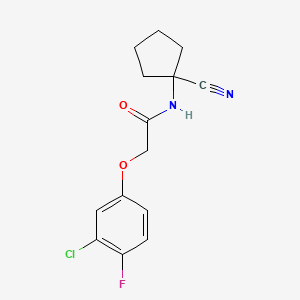
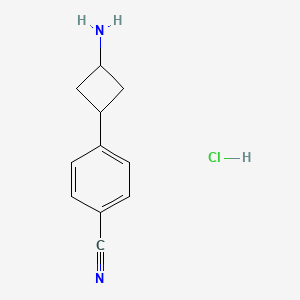
![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)
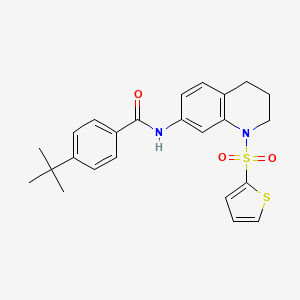


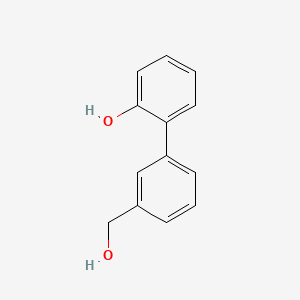
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2998447.png)